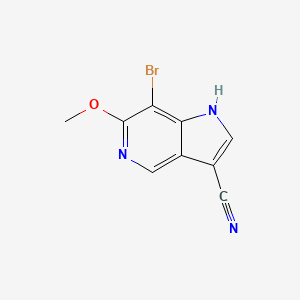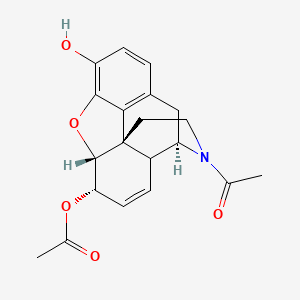
1,4-Phenylenediamine Dihydriodide
Übersicht
Beschreibung
1,4-Phenylenediamine Dihydriodide, also known as this compound, is a chemical compound with the molecular formula C6H10I2N2 and a molecular weight of 363.97 g/mol. This compound is primarily used in various scientific experiments and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
1,4-Phenylenediamine Dihydriodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the production of polymers, dyes, and pigments.
Biology: The compound is employed in various biological assays and experiments due to its reactivity and ability to form stable complexes.
Industry: this compound is used in the manufacture of fine chemicals, including agrochemicals and metal complexes.
Safety and Hazards
Vorbereitungsmethoden
1,4-Phenylenediamine Dihydriodide can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-benzenediamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydriodide salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1,4-Phenylenediamine Dihydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the synthesis of dyes and pigments.
Reduction: It can also undergo reduction reactions, often used in the synthesis of pharmaceuticals and agrochemicals.
Substitution: Substitution reactions involving 1,4-benzenediamine dihydriodide can lead to the formation of various derivatives, which are useful in different chemical processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of 1,4-benzenediamine dihydriodide involves its ability to interact with various molecular targets and pathways. In oxidation reactions, it acts as a reducing agent, donating electrons to form quinones. In reduction reactions, it accepts electrons to form amines and other reduced products. These interactions are crucial in its applications in organic synthesis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Phenylenediamine Dihydriodide can be compared with other similar compounds, such as:
1,4-Benzenediamine:
1,4-Phenylenediamine dihydrochloride: This compound is similar but contains chloride ions instead of iodide ions.
1,4-Diaminobenzene: Another similar compound, often used in the synthesis of dyes and pigments.
The uniqueness of 1,4-benzenediamine dihydriodide lies in its specific reactivity and applications, particularly in the field of perovskite solar cells, where it serves as a precursor for the preparation of low-dimensional hybrid perovskite solar cells .
Eigenschaften
IUPAC Name |
benzene-1,4-diamine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2HI/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYSZNVPBLKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116469-02-4 | |
| Record name | 1,4-Phenylenediamine Dihydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1495234.png)

![7-Chloro-5H-benzo[g]quinolin-10-one](/img/structure/B1495241.png)




![[5-Azido-6-(4-methylphenyl)sulfanyl-3,4-bis(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1495269.png)


![1-[(1R,5S)-3-Bicyclo[3.1.0]hexanyl]-4-methylpiperazine](/img/structure/B1495279.png)
